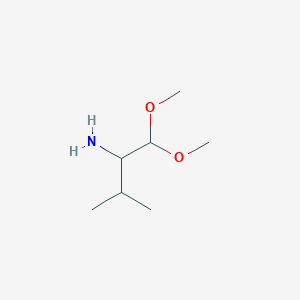

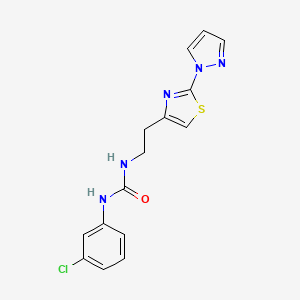

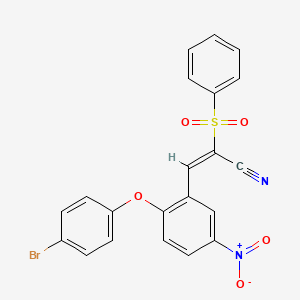

Tert-butyl (1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The compound has been synthesized through multistep reactions starting from basic chemical intermediates. For example, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a related compound, was synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate, indicating the use of piperidine derivatives as starting materials in complex synthesis routes. The total yield of such synthesis can vary, demonstrating the complexity and efficiency of the synthesis process (Kong et al., 2016).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction studies, provides detailed insights into the compound's configuration. For instance, studies on similar tert-butyl piperidine-carboxylate compounds have elucidated their crystalline structure, revealing how molecules are linked through weak intermolecular interactions, which is crucial for understanding the compound's chemical behavior (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

The compound's chemical properties, such as its reactivity in condensation reactions and its behavior as an intermediate in the synthesis of biologically active compounds, underscore its significance. The functionality of the tert-butyl group, alongside the piperidine and carbamate structures, contributes to its versatile reactivity, making it an essential intermediate in pharmaceutical synthesis (Jona et al., 2009).

Physical Properties Analysis

Physical properties, such as solubility, crystalline structure, and melting point, are vital for handling and application in chemical synthesis. For related compounds, crystal structure analysis has revealed specific orientations and configurations, impacting their physical stability and reactivity (Mamat et al., 2012).

Chemical Properties Analysis

The chemical properties of tert-butyl (1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)carbamate, including its reactivity towards various chemical reagents, are critical for its applications. Studies on related compounds have explored their reactions, such as cyclopropanation, which are instrumental in developing novel chemical entities with potential biological activity (Li et al., 2012).

Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis of Enantiopure Derivatives : Research demonstrates the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common 4,6-dioxopiperidinecarboxylate precursor, highlighting the compound's utility in generating stereoselective compounds useful in medicinal chemistry (J. Marin et al., 2004).

- Intermediary in Biologically Active Compounds : The synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate as an important intermediate for compounds like crizotinib is highlighted, showcasing its role in drug development (D. Kong et al., 2016).

Structural Analysis

- Crystal Structure Analysis : Studies on tert-butyl derivatives reveal insights into their crystal structures, offering a foundation for understanding the molecular packing and hydrogen bonding in these compounds, which is crucial for the design of new materials and drugs (C. Didierjean et al., 2004).

Chemical Transformations

- Chemoselective Transformations : Research into silyl carbamates, including tert-butyldimethylsilyl carbamates, reveals chemoselective transformations that enable the conversion of amino protecting groups, suggesting potential pathways for the synthesis or modification of compounds like tert-butyl (1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)carbamate (M. Sakaitani & Y. Ohfune, 1990).

Applications in Drug Synthesis

- Drug Development Applications : The synthesis and structural characterization of tert-butyl derivatives underscore their importance as intermediates in drug development, offering pathways to novel therapeutics (C. Xue et al., 2002).

Mécanisme D'action

Action Environment

Environmental factors can influence the action, efficacy, and stability of TBOA. For example, the compound’s stability and activity could be affected by factors such as pH, temperature, and the presence of other substances that can interact with it. Moreover, genetic factors, such as polymorphisms in the EAAT3 gene, could influence the compound’s efficacy by affecting the expression or function of its target .

Propriétés

IUPAC Name |

tert-butyl N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4S/c1-14(2,3)20-13(17)15-11-4-7-16(8-5-11)12-6-9-21(18,19)10-12/h11-12H,4-10H2,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUHBOQQGBZOLLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2CCS(=O)(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[Oxan-4-yl(phenyl)methyl]but-2-ynamide](/img/structure/B2480560.png)

![N-[6-amino-1-(2-methylpropyl)-2,4-dioxopyrimidin-5-yl]-N-(2-methylpropyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2480565.png)

![(3R,8aR)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B2480568.png)

![Tert-butyl 3-(3-iodo-1-bicyclo[1.1.1]pentanyl)azetidine-1-carboxylate](/img/structure/B2480571.png)